
Rifamide
Vue d'ensemble
Description
Rifamide, also known as Rufinamide, is an antibiotic derived from Streptomyces mediterranei . It is used to control seizures (convulsions) that occur with Lennox-Gastaut syndrome (LGS) and will only control seizures for as long as you continue to take it . It is also used as an adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS) in pediatric patients 1 year of age and older, and in adults .
Synthesis Analysis
The synthesis of amides like this compound can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . Another method involves using Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source . The understanding of structure-activity led to the synthesis of several hydrazones of 3-formylrifamycin .Molecular Structure Analysis
This compound has a molecular formula of C43H58N2O13 . Its chemical structure is novel, with a long aliphatic bridge spanning an aromatic system .Chemical Reactions Analysis
This compound undergoes hydrolytic oxidation to rifamycin S, with the splitting of the glycolic amide moiety . The reaction solution’s visible spectrum and the final product’s isolation and identification (TLC, IR, NMR, and UV) demonstrated this.Physical and Chemical Properties Analysis
This compound is a yellow-orange precipitate, crystallized from benzene + hexane. It begins to soften at 140°C and melts completely at 170°C (dec) .Applications De Recherche Scientifique
Immunomodulatory Potential
Rifamides, such as Rifamide, have been documented for their immunosuppressive activity. This property is particularly relevant for AIDS patients. In a study by Pahlevan et al. (2002), it was found that this compound analogues can block tumor necrosis factor (TNF)- or phorbol myristate acetate-induced NF-kappaB activation. As TNF plays a crucial role in host defense against tuberculosis, this suppression could be a key mechanism in this compound's immunosuppressive activity (Pahlevan et al., 2002).
Biliary Disease and Surgery
This compound has been evaluated in the context of biliary operations and diseases. In a study by Keighley et al. (1976), it was observed that while this compound achieves high bile levels but low serum concentrations, its efficacy in reducing postoperative sepsis was not significant compared to controls. This study suggests that for reducing septic complications in biliary operations, serum levels of antibiotics are more crucial than those that are excreted into the bile (Keighley et al., 1976).
Pharmacology and Toxicology
The pharmacology and toxicology of this compound have been studied across different species. Dezulian et al. (1966) investigated the acute toxicity of this compound in various animals, noting that intravenous LD50 values were within 315–550 mg/kg. The chronic toxicity test revealed kidney damage at daily dosages of 200 mg/kg in rats. In contrast, dogs treated intravenously with 50 mg/kg of this compound for six months did not show signs of pathology attributable to the antibiotic (Dezulian, Serralunga, & Maffii, 1966).
Antibiotic Distribution and Excretion
Studies on the distribution and excretion of this compound in rats and dogs have shown that high amounts of the antibiotic (56–84% of the dose) were found in the bile produced within 2 hours after administration. This research by Maffii and Schiatti (1966) indicates that this compound is present in almost all organs except the brain, with the liver having the major portion of the antibiotic. This information is crucial for understanding how this compound behaves in the body (Maffii & Schiatti, 1966).
Inhibition of Bacterial RNA Polymerase
Campbell et al. (2001) determined the crystal structure of a core RNA polymerase complexed with Rifampicin, a related compound. This study is relevant as it provides insights into how Rifamides like this compound might inhibit bacterial RNA polymerase. The inhibitor binds in a pocket of the RNA polymerase beta subunit, blocking the path of the elongating RNA, thus elucidating the molecular basis of its antibacterial action (Campbell et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N2O13/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53)/b15-14+,18-17+,22-16-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNXKZVOUXHDX-VDPUEHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53109-90-3 (unspecified hydrochloride salt) | |
| Record name | Rifamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901023450 | |
| Record name | Rifamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-76-7 | |
| Record name | Rifamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS121H7U7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rifamide exert its antibacterial effect?
A1: this compound functions by inhibiting bacterial RNA polymerase. [, ] This inhibition effectively disrupts the bacteria's ability to synthesize RNA, leading to cessation of growth and ultimately bacterial death.
Q2: Does this compound affect human cells in the same way?
A2: this compound specifically targets bacterial RNA polymerase and exhibits low affinity for the human enzyme, making it generally safe for human use. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention that it is a rifamycin derivative, specifically Rifamycin B-diethylamide. [] A comprehensive search in chemical databases would be required for the exact formula and weight.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not delve into the spectroscopic characteristics of this compound.
Q5: Does this compound exhibit any catalytic properties?
A5: The research primarily focuses on this compound's antibacterial activity derived from its inhibitory action on bacterial RNA polymerase. No catalytic properties are discussed.
Q6: Have there been computational studies conducted on this compound?
A6: The provided abstracts do not mention any computational studies or QSAR models related to this compound.
Q7: How do structural modifications of the this compound molecule influence its activity?
A8: While the provided abstracts don't specifically address this compound SAR, one study mentioned this compound analogs and their potential to block TNF-induced NF-κB activation. [] This suggests that structural modifications can impact biological activity.
Q8: Is there information available on SHE regulations specific to this compound?
A8: The provided abstracts do not discuss SHE regulations related to this compound.
Q9: How is this compound absorbed and distributed in the body?
A11: Research indicates that this compound is well absorbed after intramuscular injection. [] Studies on rats and dogs revealed details about its distribution and excretion. [] One study specifically investigated the biliary excretion of this compound after repeated intramuscular administration. []
Q10: Does this compound require dosage adjustments in patients with impaired renal function?
A13: Research suggests that this compound serum levels were comparable in patients with impaired renal function and healthy volunteers. [] Therefore, dosage adjustments might not be necessary in such cases.
Q11: Has this compound shown efficacy against Chlamydia trachomatis infections?
A14: In vitro studies have demonstrated the efficacy of this compound and other Rifamycins against Chlamydia trachomatis. [] The research also highlighted the potential for the development of resistance. []
Q12: What is the effectiveness of this compound in treating biliary tract infections?
A15: While this compound exhibits high bile concentrations, its effectiveness in treating biliary infections appears limited. [, ] A clinical trial indicated that this compound did not significantly reduce postoperative sepsis compared to controls. []
Q13: Has this compound demonstrated any activity against Mycobacterium leprae?
A16: A study compared this compound derivatives, Rifabutin and Rifapentine, with Rifampin against Mycobacterium leprae in mice. [] Although the study didn't directly test this compound, it highlights the potential of Rifamycin derivatives in treating leprosy.
Q14: What are the known mechanisms of resistance to this compound?
A17: One study focusing on Chlamydia trachomatis indicated that resistance to this compound can emerge rapidly. [] The study also observed cross-resistance among different Rifamycins. []
Q15: Are there any known toxicological concerns associated with this compound?
A18: While several studies mention investigating the effects of this compound on hepatic function, [, , ] the provided abstracts do not detail specific toxicological concerns. One study mentioned potential immunosuppressive activity, which could be relevant for specific patient populations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)
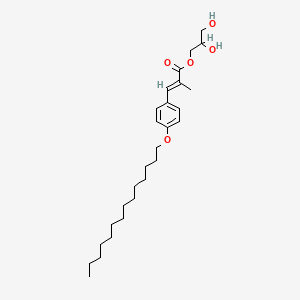
![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)
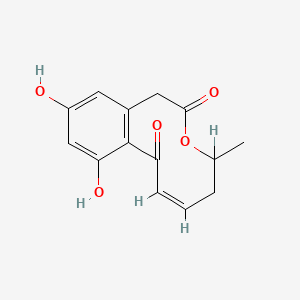

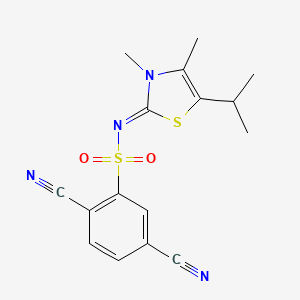
![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)
![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)
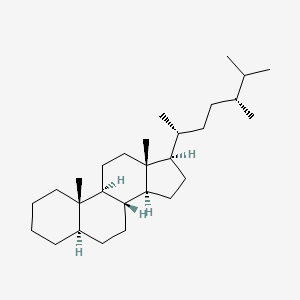

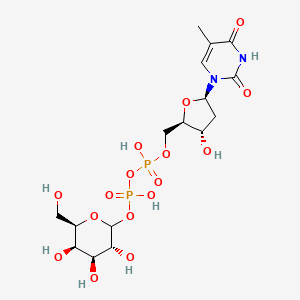
![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)
![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)
